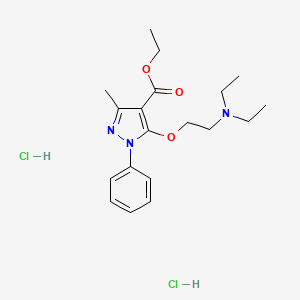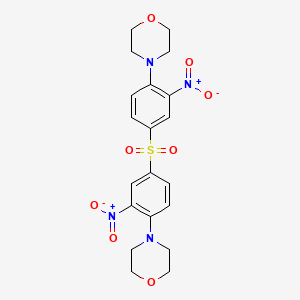
4-Morpholino-3-nitrophenyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholino-3-nitrophenyl sulfone is an organic compound that features a morpholine ring, a nitro group, and a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-3-nitrophenyl sulfone typically involves the reaction of 4-chloro-3-nitrobenzene with morpholine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-chloro-3-nitrobenzene} + \text{morpholine} \rightarrow \text{this compound} ]
The reaction is usually conducted in a solvent such as dichloromethane, and the temperature is maintained at around 0°C initially, then allowed to warm to room temperature .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Morpholino-3-nitrophenyl sulfone undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfone group can be reduced to a sulfide group.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Morpholino-3-aminophenyl sulfone.
Reduction: Formation of 4-Morpholino-3-nitrophenyl sulfide.
Substitution: Formation of various substituted morpholino derivatives.
Scientific Research Applications
4-Morpholino-3-nitrophenyl sulfone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 4-Morpholino-3-nitrophenyl sulfone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfone group can also participate in various biochemical pathways, leading to its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-nitrophenyl sulfone
- 4-Chloro-3-nitrophenyl sulfone
- 4-Morpholino-3-aminophenyl sulfone
Uniqueness
4-Morpholino-3-nitrophenyl sulfone is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack the morpholine ring or have different substituents .
Properties
CAS No. |
14894-53-2 |
|---|---|
Molecular Formula |
C20H22N4O8S |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
4-[4-(4-morpholin-4-yl-3-nitrophenyl)sulfonyl-2-nitrophenyl]morpholine |
InChI |
InChI=1S/C20H22N4O8S/c25-23(26)19-13-15(1-3-17(19)21-5-9-31-10-6-21)33(29,30)16-2-4-18(20(14-16)24(27)28)22-7-11-32-12-8-22/h1-4,13-14H,5-12H2 |
InChI Key |
QPGLEWVICRIDCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


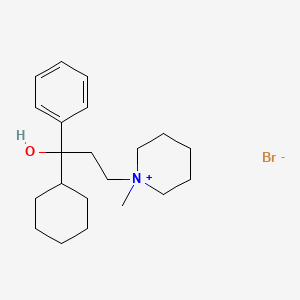
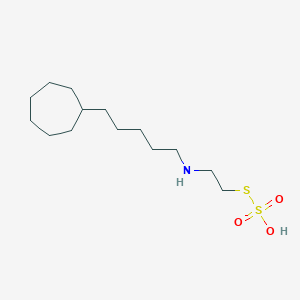
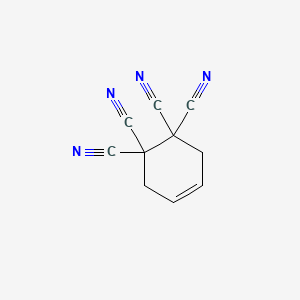

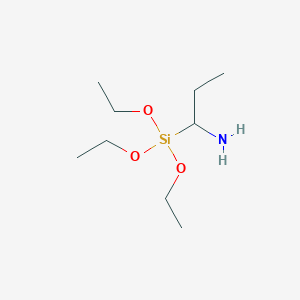
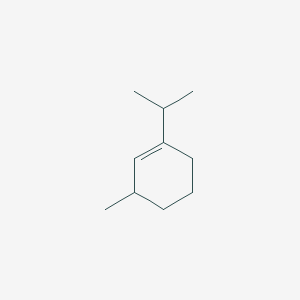
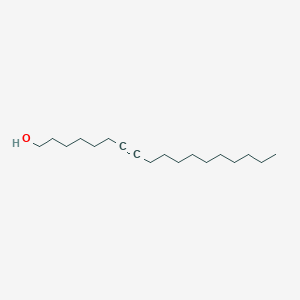
![ethyl 1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carboxylate;hydrochloride](/img/structure/B14707954.png)
![2,2'-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one]](/img/structure/B14707958.png)
![1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14707960.png)

![Ethyl 2-[methyl(phenyldiazenyl)amino]acetate](/img/structure/B14707977.png)
![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)
